3-(3-Fluoro-4-nitrophenoxy)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Fluoro-4-nitrophenoxy)piperidine is a fluorinated piperidine derivative. The incorporation of fluorine into organic molecules is a common strategy in medicinal chemistry to enhance the pharmacokinetic and physicochemical properties of drug candidates. Fluorinated compounds often exhibit increased metabolic stability, altered electronic properties, and improved solubility and membrane permeability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-4-nitrophenoxy)piperidine typically involves multi-step reactions. One common method includes the nucleophilic aromatic substitution (S_NAr) reaction of 3-fluoro-4-nitrophenol with piperidine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms .
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Fluoro-4-nitrophenoxy)piperidine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The piperidine ring can be oxidized to form piperidones or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO_4) or chromium trioxide (CrO_3).
Major Products
Reduction: 3-(3-Fluoro-4-aminophenoxy)piperidine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Piperidones or other oxidized piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
3-(3-Fluoro-4-nitrophenoxy)piperidine has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential drug candidates, particularly in the development of antitubercular agents.
Biological Studies: Employed in studies to understand the conformational behavior of fluorinated piperidines and their impact on biological activity.
Chemical Research: Utilized in the synthesis of novel fluorinated compounds for various applications, including materials science and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-(3-Fluoro-4-nitrophenoxy)piperidine is not well-documented. the presence of the fluorine atom and the nitro group can significantly influence its electronic properties and reactivity. The fluorine atom can enhance metabolic stability and alter the compound’s interaction with biological targets, while the nitro group can participate in redox reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide: Another fluorinated compound with similar structural features and applications in medicinal chemistry.
4-(3-Fluoro-4-nitrophenoxy)piperidine: A closely related compound with a different substitution pattern on the piperidine ring.
Uniqueness
3-(3-Fluoro-4-nitrophenoxy)piperidine is unique due to its specific substitution pattern, which can influence its conformational behavior and reactivity. The combination of the fluorine atom and the nitro group provides a distinct set of electronic properties that can be exploited in various chemical and biological applications .
Eigenschaften
Molekularformel |
C11H13FN2O3 |
---|---|
Molekulargewicht |
240.23 g/mol |
IUPAC-Name |
3-(3-fluoro-4-nitrophenoxy)piperidine |
InChI |
InChI=1S/C11H13FN2O3/c12-10-6-8(3-4-11(10)14(15)16)17-9-2-1-5-13-7-9/h3-4,6,9,13H,1-2,5,7H2 |
InChI-Schlüssel |
IHAFXPULOPNDSS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CNC1)OC2=CC(=C(C=C2)[N+](=O)[O-])F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.